![molecular formula C20H17LiN2 B14205643 Lithium {(E)-[1-([1,1'-biphenyl]-4-yl)ethylidene]amino}(pyridin-4-yl)methanide CAS No. 830326-17-5](/img/structure/B14205643.png)
Lithium {(E)-[1-([1,1'-biphenyl]-4-yl)ethylidene]amino}(pyridin-4-yl)methanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium {(E)-[1-([1,1’-biphenyl]-4-yl)ethylidene]amino}(pyridin-4-yl)methanide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a lithium ion coordinated with a complex organic ligand, which includes biphenyl and pyridine moieties. The presence of these aromatic systems contributes to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium {(E)-[1-([1,1’-biphenyl]-4-yl)ethylidene]amino}(pyridin-4-yl)methanide typically involves the reaction of 4,4’-bis(pyridin-4-yl)biphenyl with lithium reagents under controlled conditions. One common method includes the following steps:
Preparation of the Ligand: The ligand, 4,4’-bis(pyridin-4-yl)biphenyl, is synthesized by coupling reactions involving biphenyl and pyridine derivatives.
Lithiation: The ligand is then treated with a lithium reagent, such as n-butyllithium, in an inert atmosphere to form the lithium complex.
Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for various applications.
化学反応の分析
Types of Reactions
Lithium {(E)-[1-([1,1’-biphenyl]-4-yl)ethylidene]amino}(pyridin-4-yl)methanide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Formation of biphenyl derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced biphenyl derivatives.
Substitution: Formation of substituted biphenyl-pyridine complexes.
科学的研究の応用
Lithium {(E)-[1-([1,1’-biphenyl]-4-yl)ethylidene]amino}(pyridin-4-yl)methanide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex compounds.
作用機序
The mechanism of action of Lithium {(E)-[1-([1,1’-biphenyl]-4-yl)ethylidene]amino}(pyridin-4-yl)methanide involves its interaction with molecular targets through coordination and binding. The biphenyl and pyridine moieties facilitate its binding to specific enzymes or receptors, modulating their activity. This compound can also participate in redox reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
Lithium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide: Similar structure but with a naphthalene moiety instead of biphenyl.
Lithium {(E)-[1-(phenyl)ethylidene]amino}(pyridin-4-yl)methanide: Contains a phenyl group instead of biphenyl.
Uniqueness
Lithium {(E)-[1-([1,1’-biphenyl]-4-yl)ethylidene]amino}(pyridin-4-yl)methanide is unique due to its biphenyl moiety, which enhances its stability and reactivity compared to similar compounds
特性
CAS番号 |
830326-17-5 |
|---|---|
分子式 |
C20H17LiN2 |
分子量 |
292.3 g/mol |
IUPAC名 |
lithium;1-(4-phenylphenyl)-N-(pyridin-4-ylmethyl)ethanimine |
InChI |
InChI=1S/C20H17N2.Li/c1-16(22-15-17-11-13-21-14-12-17)18-7-9-20(10-8-18)19-5-3-2-4-6-19;/h2-15H,1H3;/q-1;+1 |
InChIキー |
IWPIHHRQUVNPOJ-UHFFFAOYSA-N |
正規SMILES |
[Li+].CC(=N[CH-]C1=CC=NC=C1)C2=CC=C(C=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



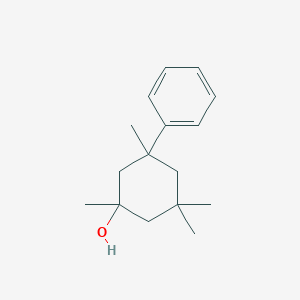
![D-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14205575.png)

![3-[2-Phenyl-2-(phenylsulfanyl)ethenyl]pyridine](/img/structure/B14205587.png)
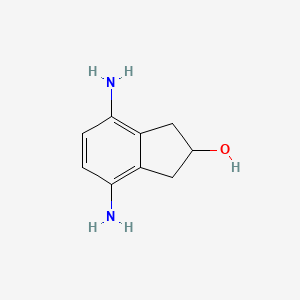
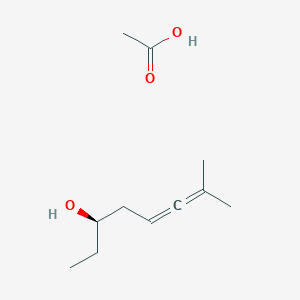
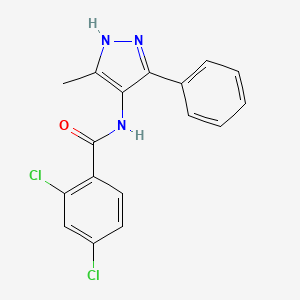
![1-(4-Nitrophenyl)[1,4,7]triazonane](/img/structure/B14205615.png)

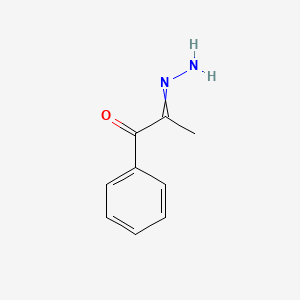

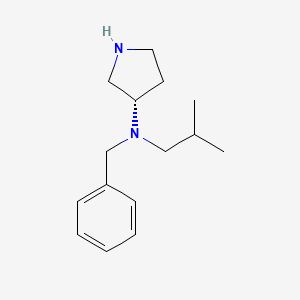
![4-Piperidinone, 1-[(2,3-dihydroxyphenyl)methyl]-](/img/structure/B14205653.png)
